![molecular formula C8H9BrClN3O B1529112 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine CAS No. 1289263-29-1](/img/structure/B1529112.png)
4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine
Overview
Description
Molecular Structure Analysis
The molecular formula of “4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine” is C8H9BrClN3O . The InChI code is 1S/C8H10ClN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 .
Physical And Chemical Properties Analysis
The molecular weight of “4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine” is 278.53 g/mol . It is a solid at room temperature .
Scientific Research Applications
Synthesis of Etravirine
This compound is used in the synthesis of Etravirine , a medication used for the treatment of HIV . The process involves the use of an intermediate 4-((4-amino-5-bromo-6-chloropyrimidin-2-yl) amino)benzonitrile .
Antimicrobial Activities
The compound has been synthesized and investigated for its antimicrobial activities . This makes it a potential candidate for the development of new antimicrobial drugs.
Pharmacologically Active Decorated Six-Membered Diazines
The compound is a diazine alkaloid, a widespread two-nitrogen containing compound in nature (DNA, RNA, flavors, and fragrances), which constitutes a central building block for a wide range of pharmacological applications . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Synthesis of Pyrimidine Derivatives
The compound is used in the synthesis of pyrimidine derivatives , which are broadly applied in therapeutic disciplines due to their high degree of structural diversity . These derivatives exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
Material Science Research
The compound is used in material science research . Scientists with expertise in this area use the compound to explore new materials and their properties.
Chromatography
The compound is used in chromatography , a laboratory technique for the separation of a mixture . It is used to separate and identify all sorts of substances in police work.
Safety and Hazards
“4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-(5-bromo-6-chloropyrimidin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN3O/c9-6-7(10)11-5-12-8(6)13-1-3-14-4-2-13/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANDFJROGIOVKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=NC=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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